molecular formula C10H14N2O2 B13725163 Ethyl 2-(4-Amino-5-methyl-2-pyridyl)acetate

Ethyl 2-(4-Amino-5-methyl-2-pyridyl)acetate

Cat. No.: B13725163
M. Wt: 194.23 g/mol
InChI Key: XYTOUMHBRAPAAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-Amino-5-methyl-2-pyridyl)acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an ethyl ester group attached to a pyridine ring, which is substituted with an amino group at the 4-position and a methyl group at the 5-position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-Amino-5-methyl-2-pyridyl)acetate typically involves the reaction of 4-amino-5-methyl-2-pyridinecarboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-Amino-5-methyl-2-pyridyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(4-Amino-5-methyl-2-pyridyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-Amino-5-methyl-2-pyridyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and result in various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-Amino-5-methyl-2-pyridyl)acetate: Unique due to its specific substitution pattern on the pyridine ring.

    Ethyl 2-(4-Amino-3-methyl-2-pyridyl)acetate: Similar structure but with a different substitution pattern.

    Ethyl 2-(4-Amino-5-ethyl-2-pyridyl)acetate: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl 2-(4-amino-5-methylpyridin-2-yl)acetate

InChI

InChI=1S/C10H14N2O2/c1-3-14-10(13)5-8-4-9(11)7(2)6-12-8/h4,6H,3,5H2,1-2H3,(H2,11,12)

InChI Key

XYTOUMHBRAPAAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=N1)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.